![molecular formula C20H17F3N4O2 B2921290 6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380171-06-0](/img/structure/B2921290.png)
6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a trifluoromethyl-substituted pyridine ring, and an azetidinyl group attached to a dihydropyridazinone core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
The synthesis of 6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidinyl intermediate: This step involves the reaction of a suitable azetidinone precursor with a trifluoromethyl-substituted pyridine derivative under controlled conditions.
Coupling with the dihydropyridazinone core: The azetidinyl intermediate is then coupled with a dihydropyridazinone derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Introduction of the methoxyphenyl group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
科学的研究の応用
6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one include other pyridazinone derivatives and azetidinyl-containing compounds These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities
特性
IUPAC Name |
6-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-29-17-7-3-2-5-14(17)16-8-9-18(28)27(25-16)13-11-26(12-13)19-15(20(21,22)23)6-4-10-24-19/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCNXXYAMOMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C4=C(C=CC=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B2921207.png)
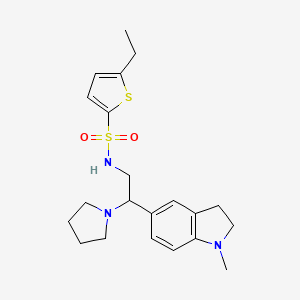
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2921212.png)
![4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2921213.png)
![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2921214.png)
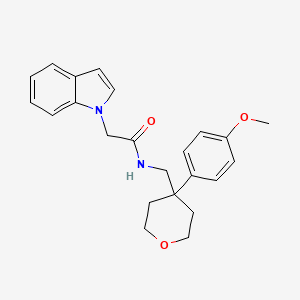
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2921216.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B2921218.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921220.png)
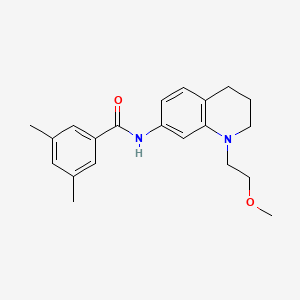
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide](/img/structure/B2921223.png)
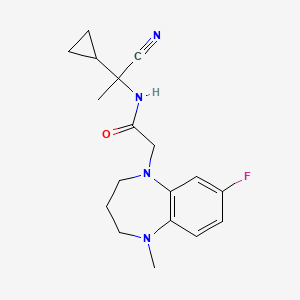
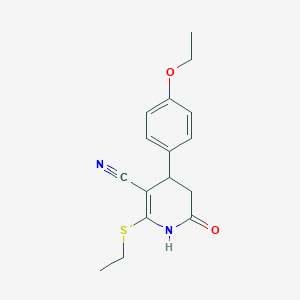
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B2921229.png)
